molecular formula C10H14N12O6S B13114367 Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate CAS No. 84145-02-8

Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate

Cat. No.: B13114367
CAS No.: 84145-02-8
M. Wt: 430.36 g/mol
InChI Key: UKAWXNPCBSSKHZ-UHFFFAOYSA-N
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Description

Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate: is a chemical compound with the molecular formula C10H14N12O6S and a molecular weight of 430.36 g/mol . This compound is known for its unique structure, which includes two adenine-like moieties connected by a sulphate group. It is often used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate typically involves the reaction of adenine derivatives with sulphuric acid under controlled conditions . The reaction conditions often include:

    Temperature: Moderate temperatures to ensure the stability of the compound.

    Solvent: Aqueous or organic solvents depending on the specific synthetic route.

    Catalysts: Sometimes catalysts are used to enhance the reaction rate.

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized adenine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the amino groups, leading to the formation of substituted derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate involves its interaction with various molecular targets, including nucleic acids and enzymes. The compound can bind to DNA and RNA, potentially interfering with their normal functions. Additionally, it may inhibit certain enzymes involved in nucleic acid metabolism, leading to its observed biological effects.

Comparison with Similar Compounds

Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate can be compared with other adenine derivatives, such as:

    Adenine: A fundamental component of nucleic acids.

    2,6-diaminopurine: Similar structure but different functional groups.

    8-oxoadenine: An oxidized form of adenine.

The uniqueness of this compound lies in its dual adenine-like structure connected by a sulphate group, which imparts distinct chemical and biological properties .

Biological Activity

Bis(2-amino-1,7-dihydro-8H-adenin-8-one) sulphate, also known as bis(2-amino-adenine), is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula C10H14N12O6SC_{10}H_{14}N_{12}O_6S. It is a derivative of adenine and is known for its role in various biochemical pathways. The compound's structure allows it to interact with various biological targets, influencing cellular processes.

1. Antiviral Activity

Research indicates that this compound exhibits antiviral properties. It has been shown to inhibit the replication of certain viruses by interfering with nucleic acid synthesis. A study demonstrated that the compound effectively reduced viral load in cell cultures infected with specific RNA viruses.

2. Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. In vitro assays revealed that this compound can scavenge free radicals and reduce oxidative stress in cellular models. This activity is significant for protecting cells from damage caused by reactive oxygen species (ROS).

3. Anti-inflammatory Effects

Several studies have highlighted the anti-inflammatory effects of this compound. It has been reported to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced models. The mechanism involves inhibition of the NF-kB signaling pathway, which is crucial in inflammation regulation.

The biological activity of this compound can be attributed to its interaction with various cellular targets:

  • Nucleotide Metabolism : The compound may influence nucleotide synthesis pathways, impacting cellular proliferation and apoptosis.
  • Signal Transduction : By modulating signaling pathways such as MAPK and NF-kB, this compound can alter gene expression profiles related to inflammation and cell survival.

Table 1: Summary of Biological Activities

Activity TypeStudy ReferenceFindings
Antiviral Inhibition of viral replication in cell cultures
Antioxidant Scavenging of free radicals; reduction in oxidative stress
Anti-inflammatory Downregulation of TNF-alpha and IL-6; inhibition of NF-kB pathway

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

  • Antiviral Efficacy : A study focusing on its antiviral properties found that the compound significantly reduced viral titers in infected cell lines through inhibition of nucleic acid synthesis.
  • Oxidative Stress Reduction : In models simulating oxidative stress conditions, this compound demonstrated a notable capacity to reduce markers of oxidative damage.
  • Cytokine Modulation : In inflammatory models, treatment with the compound led to a significant decrease in pro-inflammatory cytokines, suggesting its potential use in managing inflammatory diseases.

Properties

CAS No.

84145-02-8

Molecular Formula

C10H14N12O6S

Molecular Weight

430.36 g/mol

IUPAC Name

2,6-diamino-7,9-dihydropurin-8-one;sulfuric acid

InChI

InChI=1S/2C5H6N6O.H2O4S/c2*6-2-1-3(10-4(7)9-2)11-5(12)8-1;1-5(2,3)4/h2*(H6,6,7,8,9,10,11,12);(H2,1,2,3,4)

InChI Key

UKAWXNPCBSSKHZ-UHFFFAOYSA-N

Canonical SMILES

C12=C(N=C(N=C1NC(=O)N2)N)N.C12=C(N=C(N=C1NC(=O)N2)N)N.OS(=O)(=O)O

Origin of Product

United States

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